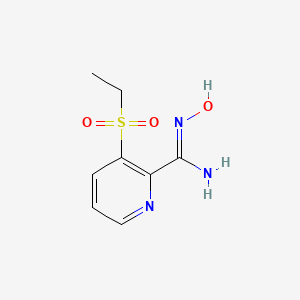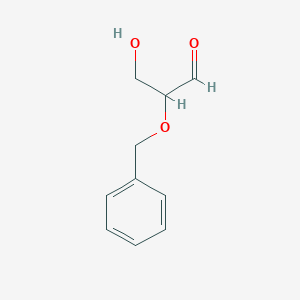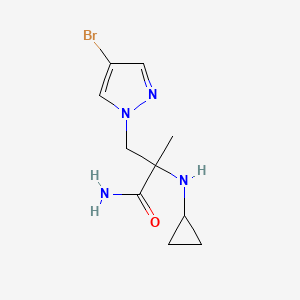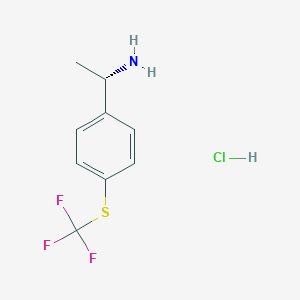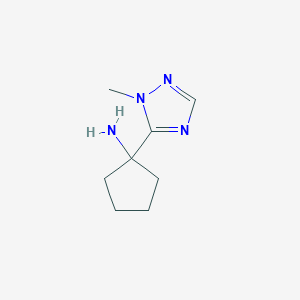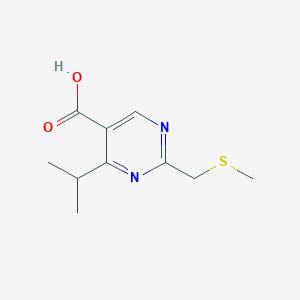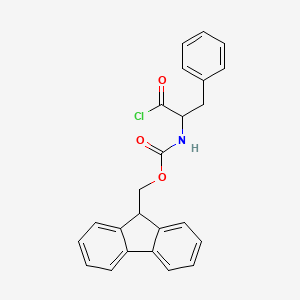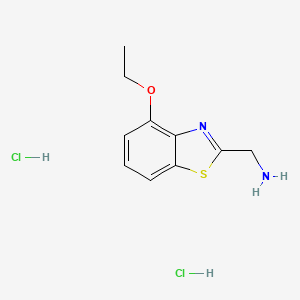
Tert-butyl3,4-difluorophenylcarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3,4-difluorophenylcarbonate is a chemical compound with the molecular formula C11H13F2NO2 It is characterized by the presence of a tert-butyl group and two fluorine atoms attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,4-difluorophenylcarbonate typically involves the reaction of 3,4-difluorophenol with tert-butyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
3,4-difluorophenol+tert-butyl chloroformate→tert-butyl 3,4-difluorophenylcarbonate+HCl
Industrial Production Methods: In an industrial setting, the production of tert-butyl 3,4-difluorophenylcarbonate can be scaled up using continuous flow reactors. This method offers better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl 3,4-difluorophenylcarbonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbonate group can be displaced by nucleophiles such as amines or alcohols, leading to the formation of carbamates or carbonates.
Hydrolysis: In the presence of water and an acid or base catalyst, tert-butyl 3,4-difluorophenylcarbonate can hydrolyze to yield 3,4-difluorophenol and tert-butyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) are commonly used. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are employed, and the reaction is usually performed in an aqueous medium.
Major Products:
Nucleophilic Substitution: Carbamates or carbonates, depending on the nucleophile used.
Hydrolysis: 3,4-difluorophenol and tert-butyl alcohol.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3,4-difluorophenylcarbonate has diverse applications in scientific research:
Organic Synthesis: It serves as a protecting group for phenols, allowing selective reactions to occur at other functional groups.
Material Science: The compound is used in the synthesis of polymers and advanced materials with specific properties, such as increased thermal stability and resistance to degradation.
Pharmaceuticals: It is employed in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Biological Research: The compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Wirkmechanismus
The mechanism by which tert-butyl 3,4-difluorophenylcarbonate exerts its effects is primarily through its reactivity as a carbonate ester. The compound can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants used .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 3,4-difluorophenylcarbamate: Similar in structure but contains a carbamate group instead of a carbonate.
Tert-butyl 3,4-difluorophenyl ether: Contains an ether linkage instead of a carbonate group.
Uniqueness: Tert-butyl 3,4-difluorophenylcarbonate is unique due to its combination of a tert-butyl group and two fluorine atoms on the phenyl ring, which imparts specific reactivity and stability characteristics. This makes it particularly useful as a protecting group and in the synthesis of specialized materials .
Eigenschaften
Molekularformel |
C11H12F2O3 |
|---|---|
Molekulargewicht |
230.21 g/mol |
IUPAC-Name |
tert-butyl (3,4-difluorophenyl) carbonate |
InChI |
InChI=1S/C11H12F2O3/c1-11(2,3)16-10(14)15-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3 |
InChI-Schlüssel |
HJDHTNLVXNYGEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)OC1=CC(=C(C=C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


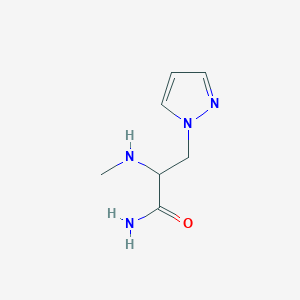

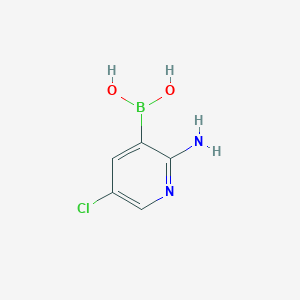

![[(3aR,4R,5R,6aS)-4-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B15327491.png)

